molecular formula C12H7Cl2N3 B13079404 2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile

2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B13079404
M. Wt: 264.11 g/mol
InChI Key: XZWKXROXEOJZDF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of the pyrimidine ring allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidine compounds.

Scientific Research Applications

2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichlorophenyl)acetonitrile: This compound shares the 3,5-dichlorophenyl group but lacks the pyrimidine ring.

    2,5-Diphenyl-1,3-oxazoline: Although structurally different, it is another heterocyclic compound with potential biological activities.

    Pyrimidine-derived indole ribonucleosides: These compounds contain a pyrimidine ring and exhibit various biological activities.

Uniqueness

2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile is unique due to the combination of the 3,5-dichlorophenyl group and the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

2-[2-(3,5-dichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-10-3-9(4-11(14)5-10)12-16-6-8(1-2-15)7-17-12/h3-7H,1H2

InChI Key

XZWKXROXEOJZDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C=N2)CC#N

Origin of Product

United States

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